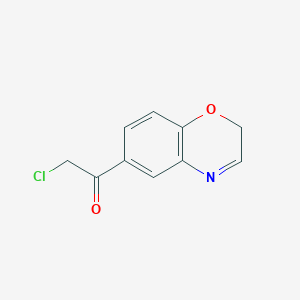
1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one is a compound belonging to the class of benzoxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one typically involves the reaction of 2-amino-4-nitrophenol with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoxazines with various functional groups.
Oxidation: Products include oxides and hydroxylated derivatives.
Reduction: Products include amino-substituted benzoxazines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of advanced materials, such as high-performance resins and coatings.
作用機序
The mechanism of action of 1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl) Substituted-sulfonamides: These compounds share a similar benzoxazine core structure but differ in their substituents.
Flumioxazin: A benzoxazine derivative used as a herbicide.
Uniqueness
1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
566947-91-9 |
|---|---|
分子式 |
C10H8ClNO2 |
分子量 |
209.63 g/mol |
IUPAC名 |
1-(2H-1,4-benzoxazin-6-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H8ClNO2/c11-6-9(13)7-1-2-10-8(5-7)12-3-4-14-10/h1-3,5H,4,6H2 |
InChIキー |
MFFXLRDZIZYRMT-UHFFFAOYSA-N |
正規SMILES |
C1C=NC2=C(O1)C=CC(=C2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















